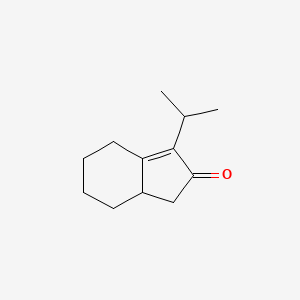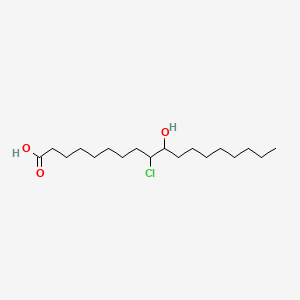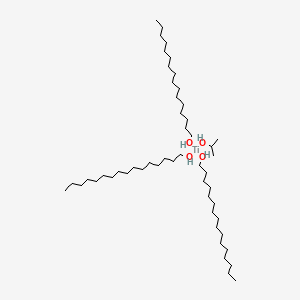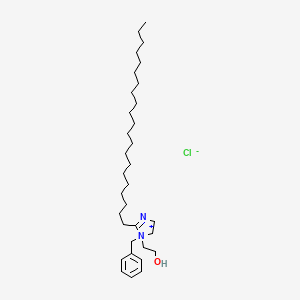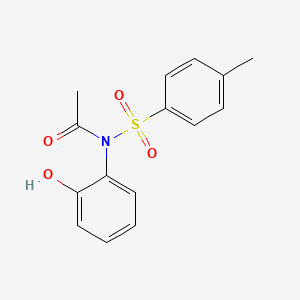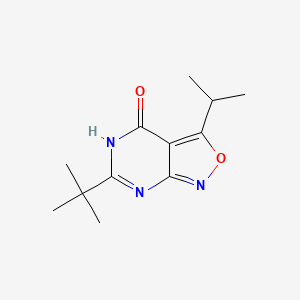
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- is a heterocyclic compound that features both isoxazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted isoxazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to desired biological outcomes. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isoxazolo(3,4-d)pyrimidin-4(1H)-one derivatives
- Pyrimidine-based heterocycles
- Isoxazole-containing compounds
Uniqueness
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- stands out due to its unique combination of isoxazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
38897-15-3 |
|---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
6-tert-butyl-3-propan-2-yl-5H-[1,2]oxazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H17N3O2/c1-6(2)8-7-9(15-17-8)13-11(12(3,4)5)14-10(7)16/h6H,1-5H3,(H,13,14,15,16) |
InChI-Schlüssel |
FFNWKRYKSXEVFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C(=O)NC(=NC2=NO1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)

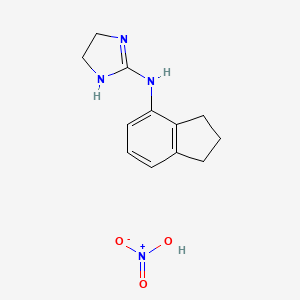
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
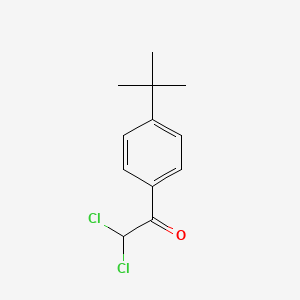
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)



